molecular formula C14H19N5O3S B2928526 N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-(N-methylmethylsulfonamido)acetamide CAS No. 2034457-69-5

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-(N-methylmethylsulfonamido)acetamide

Cat. No.: B2928526
CAS No.: 2034457-69-5
M. Wt: 337.4
InChI Key: MOJVCFGKSNDBAO-UHFFFAOYSA-N
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Description

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-(N-methylmethylsulfonamido)acetamide (CAS 2034457-69-5) is a synthetic organic compound with a molecular formula of C14H19N5O3S and a molecular weight of 337.40 g/mol . This acetamide derivative features a complex structure incorporating a pyridinyl-pyrazole moiety, a motif of significant interest in medicinal chemistry for the development of kinase inhibitors . Such heterocyclic scaffolds are frequently designed to act as ATP-competitive inhibitors, binding to the hinge region of kinase targets like Focal Adhesion Kinase (FAK) or Fibroblast Growth Factor Receptors (FGFR), which are implicated in tumor growth, proliferation, and metastasis . The specific structural features of this compound—including the methylsulfonamidoacetamide chain and the 1-methyl-3-(pyridin-3-yl)-1H-pyrazole group—suggest its primary research value lies in the exploration of targeted cancer therapies. Researchers can utilize this compound as a key intermediate or a candidate for biochemical screening in oncology-focused drug discovery programs, particularly for investigating signaling pathways driven by dysregulated kinases. This product is strictly For Research Use Only and is not approved for human, veterinary, or diagnostic applications.

Properties

IUPAC Name

2-[methyl(methylsulfonyl)amino]-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3S/c1-18(23(3,21)22)10-14(20)16-9-12-7-13(17-19(12)2)11-5-4-6-15-8-11/h4-8H,9-10H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJVCFGKSNDBAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)CN(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-(N-methylmethylsulfonamido)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological evaluations, supported by data tables and relevant case studies.

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a 1,3-diketone.
  • Introduction of the Pyridine Moiety : A coupling reaction, such as Suzuki-Miyaura coupling, introduces the pyridine ring using a boronic acid derivative.
  • Amide Formation : The final step involves forming the amide bond with N-methylmethylsulfonamide.

The compound's structure is characterized by its unique combination of functional groups that may interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may modulate their activity, leading to various pharmacological effects. The exact pathways involved can vary based on the biological system being studied.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of similar pyrazole derivatives. For instance, compounds with a pyrazole moiety have shown significant activity against cancer cell lines, indicating potential as anticancer agents. A study reported that certain pyrazole derivatives inhibited cell proliferation effectively at low micromolar concentrations .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds have been tested against various Gram-positive and Gram-negative bacteria, showing varying degrees of antibacterial activity. Some derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations around 10 μg/mL .

In Vivo Studies

In vivo studies have demonstrated that related compounds exhibit efficacy in animal models for conditions such as anxiety and epilepsy. For example, certain pyrazole derivatives showed promising results in reducing seizure frequency in mouse models .

Data Summary

Activity Type IC50/EC50 Values Reference
Anticancer (cell lines)< 10 µM
Antibacterial10 µg/mL
AntiepilepticEfficacy comparable to standard treatments

Case Studies

  • Anticancer Potential : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit the growth of various cancer cell lines. Compounds showed significant cytotoxicity with IC50 values ranging from 5 to 15 µM.
  • Antimicrobial Testing : A study evaluated several related compounds against bacterial strains, revealing that some exhibited noteworthy antibacterial properties, particularly against resistant strains.
  • Neuropharmacological Effects : In a study assessing anxiety-like behavior in mice, certain derivatives demonstrated reduced anxiety levels comparable to established anxiolytics, suggesting a viable pathway for therapeutic development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pyridine- and pyrazole-containing acetamides, enabling comparisons of binding interactions, physicochemical properties, and functional outcomes. Below is a detailed analysis:

Pyridine-Containing Acetamides (SARS-CoV-2 Mpro Inhibitors)

Compounds such as 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX) and (2R)-2-(3-chlorophenyl)-N-(4-methylpyridin-3-yl)propenamide (5RH3) (from ) exhibit similar pyridine-acetamide frameworks. Key comparisons:

Property Target Compound 5RGX / 5RH3
Core Structure Pyrazole-pyridin-3-ylmethyl + methylsulfonamido-acetamide Pyridine-acetamide with chlorophenyl/cyanophenyl substituents
Binding Interactions Likely interaction with HIS163 via pyridine; sulfonamido group may target ASN142 Pyridine binds HIS163; acetamide linker forms H-bonds with ASN142/GLN189
Binding Affinity Not reported in evidence Better than −22 kcal/mol (molecular dynamics)
Substituent Effects Methylsulfonamido group may enhance solubility or metabolic stability Chloro/cyano groups enhance hydrophobic interactions but reduce solubility

The target compound’s pyrazole-pyridine core could occupy a broader hydrophobic pocket compared to simpler pyridine-acetamides, while its methylsulfonamido group may reduce off-target interactions compared to halogenated analogs .

Pyrazole-Acetamide Derivatives

N-[3-(Pyridin-3-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl]acetamide (88) () shares the pyridin-3-yl-pyrazole backbone but differs in substituents:

Property Target Compound Compound 88
Pyrazole Substitution 1-methyl group 1-(tetrahydro-2H-pyran-2-yl)
Side Chain Methylsulfonamido-acetamide Simple acetamide
Functional Impact Methylsulfonamido may improve pharmacokinetics (e.g., longer half-life) Tetrahydro-2H-pyran group increases steric bulk, potentially reducing binding

The 1-methyl group in the target compound likely enhances metabolic stability compared to the tetrahydropyran group in Compound 88, which could hinder enzyme access .

Sulfonamido-Containing Analogs

N-(3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-yl)(o-tolyl)methanesulfonamide () and FEMA GRAS No. 4809 () highlight sulfonamido groups in acetamide derivatives:

Property Target Compound FEMA GRAS No. 4809
Sulfonamido Position Attached to acetamide backbone Attached to thiophen-2-ylmethyl group
Bioactivity Potential enzyme inhibition (speculative) GRAS status suggests low toxicity but undefined therapeutic use
Structural Flexibility Rigid pyrazole-pyridine core limits conformational freedom Flexible thiophen-2-ylmethyl group may allow diverse binding modes

The target compound’s sulfonamido placement on the acetamide backbone may confer stronger hydrogen-bonding capacity compared to FEMA GRAS No. 4809, which prioritizes metabolic safety over potency .

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